Bienvenue dans la boutique en ligne BenchChem!

6-Chloroindazole-1-carboxamide

Kinase inhibition Regiochemical SAR Target selectivity

6-Chloroindazole-1-carboxamide (CAS 5715-32-2; molecular formula C8H6ClN3O; MW 195.60 g/mol) is a heterocyclic small molecule belonging to the indazole-1-carboxamide subclass. It features a 6-chloro substituent on the indazole bicycle and a primary carboxamide at the N-1 position, generating a distinct hydrogen-bond donor/acceptor pharmacophore compared to the more common indazole-3-carboxamide and indazole-5-carboxamide regioisomers.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
Cat. No. B13865784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroindazole-1-carboxamide
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N(N=C2)C(=O)N
InChIInChI=1S/C8H6ClN3O/c9-6-2-1-5-4-11-12(8(10)13)7(5)3-6/h1-4H,(H2,10,13)
InChIKeyKRGJFQFNKOCVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroindazole-1-carboxamide – Core Physicochemical and Structural Profile for Targeted Procurement


6-Chloroindazole-1-carboxamide (CAS 5715-32-2; molecular formula C8H6ClN3O; MW 195.60 g/mol) is a heterocyclic small molecule belonging to the indazole-1-carboxamide subclass . It features a 6-chloro substituent on the indazole bicycle and a primary carboxamide at the N-1 position, generating a distinct hydrogen-bond donor/acceptor pharmacophore compared to the more common indazole-3-carboxamide and indazole-5-carboxamide regioisomers [1]. The compound is employed as a screening hit, a fragment-like starting point for kinase inhibitor programmes (IKK2, CDK1, RIPK1), and a versatile synthetic intermediate amenable to further functionalisation at the C-3 position [2][3].

Why Generic Indazole Carboxamides Cannot Replace 6-Chloroindazole-1-carboxamide in Structure-Focused Workflows


Indazole carboxamides are not a single interchangeable class. The position of the carboxamide (N-1 vs C-3 vs C-5) dictates the hydrogen-bonding vector, electron distribution on the heterocycle, and recognition by ATP-binding pockets of kinases [1]. Published SAR shows that N-1-carboxamides engage CDK1/cyclin B through a binding mode analogous to purvalanol A, whereas indazole-5-carboxamides are exploited as sub-nanomolar MAO-B inhibitors – two entirely divergent target profiles governed solely by carboxamide regiochemistry [2][3]. The 6-chloro substituent additionally modulates lipophilicity (ΔcLogP ≈ +0.7 vs the unsubstituted parent), passive permeability, and metabolic stability relative to the 6-H, 6-F, or 6-OCH3 analogs . Substituting 6-chloroindazole-1-carboxamide with an indazole-3-carboxamide or a 5-carboxamide regioisomer, or with a des-chloro analog, would irreversibly alter the pharmacophore geometry, target engagement profile, and physicochemical properties; quantitative evidence supporting these distinctions is provided in Section 3.

Quantitative Differentiation Evidence for 6-Chloroindazole-1-carboxamide Against Closest Analogs


Carboxamide Regiochemistry (N-1 vs C-3 vs C-5) Dictates Kinase vs MAO Target Selectivity

The N-1 carboxamide regiochemistry of 6-chloroindazole-1-carboxamide is structurally pre-organized for ATP-competitive kinase inhibition (CDK1, IKK2, RIPK1), whereas the regioisomeric indazole-5-carboxamides exhibit a fundamentally different pharmacology as MAO-B inhibitors [1][2]. The N-1-carboxamide series reported by Raffa et al. demonstrated CDK1/cyclin B IC50 values in the low micromolar range (most active compounds 9e, 9f, 9i–n) with a binding mode superimposable on purvalanol A in the ATP cleft [1]. In contrast, indazole-5-carboxamides such as PSB-1491 (38a) achieve an IC50 of 0.386 nM against human MAO-B with >25,000-fold selectivity over MAO-A – a target space inaccessible to the N-1 regioisomer [2]. This divergence demonstrates that the 1-carboxamide vs 5-carboxamide regiochemistry is a binary determinant of target family engagement, not a subtle modulation.

Kinase inhibition Regiochemical SAR Target selectivity

6-Chloro Substitution Enhances Lipophilicity and Membrane Permeability Relative to 6-H and 6-F Analogs

The 6-chloro substituent on 6-chloroindazole-1-carboxamide contributes a Hansch π value of approximately +0.71 for aromatic chlorine, translating to a calculated ΔcLogP increase of ~0.7 log units compared with the 6-H (unsubstituted) indazole-1-carboxamide scaffold . By comparison, a 6-fluoro substituent contributes π ≈ +0.14 (ΔcLogP ≈ +0.14), and 6-methoxy π ≈ −0.02 (neutral effect on lipophilicity) . This places 6-chloroindazole-1-carboxamide in an optimal intermediate lipophilicity window (estimated cLogP ~1.8–2.0) for fragment-like passive permeability while maintaining aqueous solubility above the threshold often problematic for polyhalogenated analogs (e.g., 5,6-dichloro or 6-bromo derivatives). The 6-chloro analog thus provides a balanced permeability-solubility profile that the 6-H (too polar) and 6-CF3 (too lipophilic) analogs cannot simultaneously achieve .

Physicochemical optimization Lipophilicity Permeability

N-1-Carboxamide Scaffold Confers CDK1 Inhibitory Activity Absent in N-Unsubstituted Indazoles

N-1-carboxamide-substituted indazoles, exemplified by the 3-amino-N-phenyl-1H-indazole-1-carboxamide series, demonstrate CDK1/cyclin B inhibition in the low micromolar range and antiproliferative activity against the NCI-60 human tumour cell line panel [1][2]. Compound 1c (3-amino-N-phenyl-1H-indazole-1-carboxamide) exhibited GI50 values between 0.041 and 33.6 µM across nine cancer types, with a mean GI50 of 1.90 µM, and was particularly effective against colon and melanoma cell lines [2]. Critically, this activity requires the N-1 carboxamide; the unsubstituted 1H-indazole parent (6-chloro-1H-indazole, CAS 698-25-9) lacks this pharmacophore and shows no reported CDK1 engagement at comparable concentrations . Within the N-1-carboxamide series, cytotoxicity against non-cancerous HuDe primary dermal fibroblasts was negligible, indicating a selectivity window that the des-carboxamide analog does not exhibit [1].

CDK1 kinase inhibition Antiproliferative activity NCI-60 screening

6-Chloroindazole-1-carboxamide as a Distinct IKK2/RIPK1 Kinase Inhibitor Pharmacophore vs Indazole-3-carboxamide Isomers

The GSK patent family (US20070281933, EP1758578, US8501780) explicitly claims indazole-1-carboxamides, not indazole-3-carboxamides, as IKK2 kinase inhibitors for the treatment of rheumatoid arthritis, asthma, and COPD [1]. The Bristol-Myers Squibb patent family (EP-3849968-B1) similarly claims 1H-indazole carboxamides as RIPK1 inhibitors [2]. In both patent families, the carboxamide at the N-1 position is a structural requirement for kinase hinge-binding interactions; moving the carboxamide to the C-3 position (as in 6-chloro-1H-indazole-3-carboxamide) alters the hydrogen-bond donor/acceptor orientation and abolishes the ATP-competitive binding geometry . The 6-chloro substituent is consistently retained in the preferred embodiments of 6-substituted indazole-1-carboxamides in the Bayer IRAK4 patent (US20160311833), where 6-substitution (including 6-Cl) is explicitly claimed as a key SAR feature for potency and selectivity [3].

IKK2 inhibitor RIPK1 inhibitor Patent SAR

Procurement-Relevant Application Scenarios for 6-Chloroindazole-1-carboxamide


Fragment-Based or Hit-to-Lead Kinase Inhibitor Programmes Targeting IKK2, RIPK1, or CDK1

6-Chloroindazole-1-carboxamide serves as a minimal pharmacophore fragment for IKK2 (GSK patent [1]), RIPK1 (BMS patent [2]), and CDK1 (Raffa et al. [3]) inhibitor programmes. Its N-1 carboxamide engages the kinase hinge via a bidentate hydrogen-bond network, and the 6-chloro substituent provides a vector for hydrophobic pocket occupancy and further SAR expansion at C-3. Procure this compound when the programme objective is ATP-competitive kinase inhibition using an indazole-1-carboxamide scaffold; do not substitute with indazole-3-carboxamide or indazole-5-carboxamide regioisomers, as these direct pharmacology toward different target classes (see Evidence Items 1 and 4).

SAR Expansion from the 6-Chloroindazole-1-carboxamide Scaffold via C-3 Functionalisation

The compound is a versatile synthetic intermediate for C-3 diversification. The 3-position of the indazole ring is amenable to electrophilic substitution, halogenation, or cross-coupling, enabling rapid generation of analog libraries for SAR exploration. The N-1 carboxamide remains intact during C-3 modifications, preserving the kinase hinge-binding pharmacophore while exploring potency and selectivity determinants. The 6-chloro substituent simultaneously modulates physicochemical properties (ΔcLogP ≈ +0.7 vs 6-H; see Evidence Item 2), making it the preferred starting scaffold over the 6-H analog for cellular permeability optimisation without the risk of excessive lipophilicity associated with the 6-CF3 or 6-Br analogs.

Antiproliferative Screening Cascades Using the N-1-Carboxamide Indazole Scaffold

The N-1-carboxamide indazole scaffold has demonstrated antiproliferative activity across the NCI-60 cancer cell line panel (mean GI50 1.90 µM for the 3-amino-N-phenyl analog 1c; see Evidence Item 3 [4]), with selectivity over non-cancerous HuDe primary fibroblasts. 6-Chloroindazole-1-carboxamide, as the unelaborated core of this chemotype, can be employed as a reference baseline in antiproliferative screening cascades or as a starting point for further substitution at the 3-amino position to enhance potency and selectivity.

Inflammatory Disease Target Validation Using IRAK4 Inhibitor Chemotypes

The Bayer IRAK4 patent (US20160311833) specifically claims 6-substituted indazole-1-carboxamides, with 6-chloro being a preferred embodiment, for the treatment of endometriosis, lymphomas, COPD, and psoriasis [5]. 6-Chloroindazole-1-carboxamide provides the minimal pharmacophore for IRAK4 hinge binding, and the 6-chloro substituent is retained as an optimal substituent for potency. This positions the compound as a validated starting point for IRAK4-focussed medicinal chemistry programmes targeting inflammatory and proliferative disorders.

Quote Request

Request a Quote for 6-Chloroindazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.